molecular formula C20H21FN4 B15035056 N,N'-bis(3,4-dimethylphenyl)-5-fluoropyrimidine-2,4-diamine

N,N'-bis(3,4-dimethylphenyl)-5-fluoropyrimidine-2,4-diamine

Cat. No.: B15035056
M. Wt: 336.4 g/mol
InChI Key: ATWJGWADQOMRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4-BIS(3,4-DIMETHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of two 3,4-dimethylphenyl groups and a fluorine atom attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-BIS(3,4-DIMETHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylaniline with a fluorinated pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N4-BIS(3,4-DIMETHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N2,N4-BIS(3,4-DIMETHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N4-BIS(3,4-DIMETHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-BIS(3,4-DIMETHYLPHENYL)-6-MORPHOLINO-1,3,5-TRIAZINE-2,4-DIAMINE
  • N2,N4-BIS(3,4-DIMETHYLPHENYL)-6-(PYRROLIDIN-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

Compared to similar compounds, N2,N4-BIS(3,4-DIMETHYLPHENYL)-5-FLUOROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of the fluorine atom in the pyrimidine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H21FN4

Molecular Weight

336.4 g/mol

IUPAC Name

2-N,4-N-bis(3,4-dimethylphenyl)-5-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C20H21FN4/c1-12-5-7-16(9-14(12)3)23-19-18(21)11-22-20(25-19)24-17-8-6-13(2)15(4)10-17/h5-11H,1-4H3,(H2,22,23,24,25)

InChI Key

ATWJGWADQOMRDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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